4-Chloro-3-thiophen-2-yl-1H-pyrazole
Description
Overview of Pyrazole (B372694) and Thiophene (B33073) Heterocycles in Academic Research
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and thiophene, a five-membered aromatic ring containing a sulfur atom, are fundamental building blocks in the field of medicinal and materials chemistry. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov Similarly, the thiophene moiety is a common feature in many pharmaceuticals and organic electronic materials, valued for its electronic properties and metabolic stability. nih.gov The inherent reactivity and diverse substitution patterns of these rings make them versatile scaffolds for the design of new functional molecules.
Significance of Fused and Substituted Pyrazole-Thiophene Systems
The combination of pyrazole and thiophene rings into a single molecular entity, either through fusion or direct substitution, often leads to compounds with enhanced or novel properties. These hybrid systems can interact with biological targets in unique ways, leveraging the pharmacophoric features of both heterocycles. Research has demonstrated that substituted pyrazole-thiophene derivatives are of interest for their potential applications in drug discovery, with studies exploring their anticancer, antimicrobial, and other therapeutic potentials. nih.govsemanticscholar.org The specific arrangement and nature of substituents on these systems play a crucial role in determining their biological activity and chemical reactivity.
Research Landscape of 4-Chloro-3-thiophen-2-yl-1H-pyrazole and Related Derivatives
While extensive research exists on the broader class of pyrazole-thiophene derivatives, the specific compound this compound has a more focused research landscape. Much of the current understanding is derived from studies on structurally related compounds. For instance, the synthesis and reactivity of various 3-(thiophen-2-yl)-1H-pyrazoles have been reported, providing a foundation for understanding the target molecule. semanticscholar.org The introduction of a chlorine atom at the 4-position of the pyrazole ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a compound, and various methods for the chlorination of pyrazoles have been developed. researchgate.netrsc.org
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical synthesis, properties, and reactions. The objective is to present a scientifically accurate and detailed account based on established chemical principles and data from related compounds. This will be achieved by outlining a plausible synthetic route, predicting its key chemical and physical properties, and discussing its expected reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-5-thiophen-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H5ClN2S/c8-5-4-9-10-7(5)6-2-1-3-11-6/h1-4H,(H,9,10) |
InChI Key |
MIZPYLHXVUIZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Thiophen 2 Yl 1h Pyrazole and Its Analogues
Classical and Contemporary Synthetic Routes to Pyrazole (B372694) Scaffolds
The construction of the pyrazole ring is a well-established field, with several reliable methods available to chemists. These approaches offer varying degrees of complexity, efficiency, and substituent pattern control.
1,3-Dipolar Cycloaddition Reactions
One of the most fundamental and versatile methods for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For pyrazoles, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). acs.org This method allows for a high degree of regioselectivity in many cases, which is crucial for controlling the final substitution pattern of the pyrazole ring. semanticscholar.org
The reaction can be performed with isolated diazo compounds, though their potential instability and toxicity have led to the development of methods where they are generated in situ. acs.org For instance, diazo compounds can be formed from stable tosylhydrazone derivatives, which then react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. semanticscholar.org The scope of this reaction is broad, accommodating a variety of substituents on both the diazo precursor and the alkyne.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| Aldehyde (via tosylhydrazone) | Terminal Alkyne | 3,5-Disubstituted Pyrazole | semanticscholar.org |
| Aldehyde (via tosylhydrazone) | N-vinylimidazole (acetylene equivalent) | 3-Substituted Pyrazole | acs.org |
Condensation Reactions
Condensation reactions are a classical and widely used approach for pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This method, often referred to as the Knorr pyrazole synthesis, is a robust and straightforward way to generate a variety of substituted pyrazoles. nih.gov
The reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituted hydrazines and 1,3-dicarbonyl compounds allows for the introduction of a wide array of functional groups onto the pyrazole core. For instance, the condensation of acetyl thiophene-derived 1,3-dicarbonyl compounds with hydrazines would be a direct route to 3-thiophen-2-yl pyrazole scaffolds. Similarly, α,β-unsaturated ketones and aldehydes can also serve as precursors, reacting with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. japsonline.com
Table 2: Common Precursors for Condensation-based Pyrazole Synthesis
| 1,3-Dielectrophile | Nucleophile | Product |
|---|---|---|
| 1,3-Diketone | Hydrazine Hydrate | Disubstituted Pyrazole |
| β-Ketoester | Substituted Hydrazine | Pyrazolone/Pyrazole |
Multi-Component Reactions (MCRs) in Pyrazole Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. mdpi.com In MCRs, three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazoles. rsc.org
These reactions often involve the in situ generation of the necessary precursors for pyrazole formation. For example, a common four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.com By carefully selecting the starting materials, complex pyrazole derivatives can be assembled in a single, efficient step. nih.gov Three-component reactions, such as the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine, also provide direct access to polysubstituted pyrazoles. beilstein-journals.org
Vilsmeier-Haack Formylation for Pyrazole-4-carbaldehyde Derivatives
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org In pyrazole chemistry, this reaction is particularly useful for introducing a formyl group at the C-4 position, yielding pyrazole-4-carbaldehydes. mdpi.com These aldehydes are valuable synthetic intermediates that can be further elaborated into a wide range of derivatives. chemmethod.comrsc.org
The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. ijpcbs.com This reagent then attacks the electron-rich C-4 position of the pyrazole ring. The Vilsmeier-Haack reaction can also be part of a tandem cyclization-formylation process. For example, hydrazones derived from ketones can be treated with the Vilsmeier reagent to directly afford 4-formylpyrazoles. mdpi.comnih.gov This approach has been successfully used in the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a close analogue of the target molecule's core structure. nih.gov
Strategies for Introducing Chloro and Thiophen-2-yl Moieties
The synthesis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole requires specific methods to introduce the thiophene (B33073) ring at the C-3 position and the chlorine atom at the C-4 position. These introductions can be achieved by using appropriately substituted starting materials or by post-functionalization of a pre-formed pyrazole ring.
A logical synthetic pathway involves the initial construction of a 3-(thiophen-2-yl)-1H-pyrazole scaffold, followed by selective halogenation at the C-4 position. The synthesis of the 3-(thiophen-2-yl)-1H-pyrazole precursor can be accomplished using the condensation or cycloaddition methods described above, starting with a thiophene-containing building block such as 2-acetylthiophene (B1664040) or a thiophene-derived chalcone (B49325). japsonline.comnih.gov
Halogenation Techniques at C-4 Position of Pyrazole Ring
The C-4 position of the pyrazole ring is generally the most nucleophilic and is therefore susceptible to electrophilic substitution reactions, including halogenation. beilstein-archives.org A variety of reagents and conditions have been developed for the selective chlorination of pyrazoles at this position.
Common chlorinating agents include N-chlorosuccinimide (NCS), which offers a mild and effective method for the C-H chlorination of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org Another efficient and environmentally friendly approach is the use of trichloroisocyanuric acid (TCCA) in a solvent-free mechanochemical process, which provides rapid and high-yielding access to 4-chloropyrazole derivatives. rsc.org Additionally, electrochemical methods have been developed for the chlorination of pyrazoles. rsc.org A patented process describes the preparation of 4-chloropyrazoles by reacting a pyrazole with hypochloric acid or its salts in the substantial absence of carboxylic acid. google.com
Table 3: Selected Reagents for C-4 Chlorination of Pyrazoles
| Reagent | Conditions | Advantages | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Room Temperature | Mild, Metal-free | beilstein-archives.org |
| Trichloroisocyanuric Acid (TCCA) | Solvent-free, Mechanochemical | Rapid, High-yielding, Green | rsc.org |
| Hypochloric Acid / Salts (e.g., NaOCl) | Aqueous medium, 0-40 °C | High yield, avoids carboxylic acids | google.com |
These methods provide a robust toolkit for the final step in the synthesis of this compound from a 3-(thiophen-2-yl)-1H-pyrazole precursor. The choice of method would depend on factors such as substrate compatibility, desired scale, and green chemistry considerations.
Thiophene Ring Annulation and Coupling Reactions
The construction of the 3-thiophen-2-yl-pyrazole scaffold is a critical step in the synthesis of this compound. This is typically achieved through coupling reactions that link a thiophene moiety to a pyrazole precursor or through annulation reactions where one ring is formed onto the other.
One prominent method involves the [3+2] annulation of a chalcone-type compound with a hydrazine derivative. For instance, thiophene-pyrazole hybrids can be synthesized from the reaction of a thiophene-containing chalcone with phenyl hydrazine hydrochloride. nih.gov This approach builds the pyrazole ring onto the thiophene-containing backbone.
Palladium-catalyzed cross-coupling reactions are also a powerful tool for this purpose. The Suzuki-Miyaura cross-coupling, for example, can be used to arylate a pyrazole ring with a thiophene boronic acid or vice-versa. Another effective method is the coupling of aryl bromides with thienyl aluminum reagents, catalyzed by palladium acetate (B1210297) and a phosphine (B1218219) ligand, which can form the crucial carbon-carbon bond between the two heterocyclic rings. organic-chemistry.org These reactions are versatile and compatible with a wide range of functional groups. organic-chemistry.org
A Vilsmeier-Haack reaction on hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov These intermediates can then react with other thiophene-containing molecules to yield more complex structures. For example, a pyrazole-4-carbaldehyde can react with 2-amino-5-arylthiophene-3-carbonitrile to furnish thiophene-derived pyrazoles. nih.gov
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| [3+2] Annulation | Thiophene-chalcone, Phenyl hydrazine hydrochloride | - | 3-Thiophen-2-yl-pyrazole | nih.gov |
| Suzuki-Miyaura Coupling | Thiophene boronic acid, Bromopyrazole | Pd(0) catalyst, Base | 3-Thiophen-2-yl-pyrazole | mdpi.com |
| Palladium-Catalyzed Coupling | Aryl bromide, Thienyl aluminum reagent | Pd(OAc)₂, (o-tolyl)₃P | Thienyl-aryl compound | organic-chemistry.org |
| Condensation | Pyrazole-4-carbaldehyde, Amino-thiophene derivative | Glacial acetic acid | Thiophene-derived pyrazole | nih.gov |
Derivatization Strategies for this compound
Once the core structure of this compound is synthesized, it can be further modified to explore its chemical space and develop analogues. Derivatization can occur at several key positions, including the pyrazole nitrogen, the thiophene ring, and through the introduction of reactive groups.
Functionalization of the Pyrazole Nitrogen (N1)
The N1 position of the pyrazole ring is a common site for functionalization due to the presence of a reactive N-H bond. This proton can be substituted through various reactions, including N-alkylation, N-arylation, and N-acylation, to introduce a wide array of substituents. For instance, reaction with α-halosubstituted acyl halides can lead to N-acylated derivatives, which can then be used in subsequent reactions to create sulfur-bridged pyrazole derivatives. jocpr.com Protection of the N1 position, for example with a tert-butoxycarbonyl (Boc) group, is also a common strategy in multi-step syntheses to control reactivity. mdpi.com
| Functionalization | Reagents | Conditions | Product | Reference |
| N-Acylation | α-halosubstituted acyl halide | Base | N-Acyl-pyrazole | jocpr.com |
| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base | N-Boc-pyrazole | mdpi.com |
Modifications at the Thiophene Ring (e.g., C-4, C-5 of thiophene)
The thiophene ring offers additional sites for modification, primarily at the C-4 and C-5 positions, which are susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions. Direct C-H activation is a modern and efficient strategy for the functionalization of such heterocyclic systems. mdpi.com Palladium-catalyzed C-H arylation can selectively introduce aryl groups at specific positions on the thiophene ring. mdpi.com
Furthermore, if the thiophene ring is introduced with a handle like a bromine atom, as in 5-bromothiophene derivatives, this position can be readily functionalized using Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new aryl or heteroaryl groups. mdpi.com This approach allows for the synthesis of a diverse library of compounds with extended π-conjugated systems. sciforum.net
| Modification | Reagents | Catalyst/Conditions | Product Feature | Reference |
| C-H Arylation | Aryl halide | Pd(OAc)₂, PCy₃·HBF₄, PivOH, K₂CO₃ | C-5 Arylated thiophene | mdpi.com |
| Suzuki-Miyaura Coupling | Aryl boronic acid | Pd(0) catalyst, K₃PO₄, 1,4-dioxane | C-5 Arylated thiophene | mdpi.com |
Introduction of Additional Functionalities via Reactive Handles (e.g., bromomethyl derivatives)
Introducing reactive functional groups, or "handles," onto the this compound scaffold opens up avenues for further complex molecular construction. A key example is the creation of a pyrazole-4-carbaldehyde through a Vilsmeier-Haack reaction. nih.gov This aldehyde group is a versatile handle that can undergo a multitude of subsequent reactions.
For example, the aldehyde can be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.gov This intermediate can then be cyclized with substituted phenacyl bromides to construct a thiazole (B1198619) ring, effectively linking a new heterocyclic system to the original pyrazole-thiophene core. nih.gov This strategy demonstrates how a reactive handle can be used to build complex, multi-heterocyclic structures. nih.gov
| Reactive Handle | Formation Reaction | Subsequent Reaction | Final Product Type | Reference |
| Aldehyde (-CHO) | Vilsmeier-Haack | Condensation with thiosemicarbazide, then cyclization with phenacyl bromide | Pyrazolyl-thiazole derivative | nih.gov |
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net
Key green strategies applicable to pyrazole synthesis include:
Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form the product in a single step, which is highly efficient and atom-economical. researchgate.net
Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol-water mixtures significantly reduces the environmental footprint of the synthesis. thieme-connect.comnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. researchgate.netnih.gov
Solvent-Free Conditions: Performing reactions by grinding the reactants together or under solvent-free microwave conditions eliminates the need for solvents entirely. researchgate.net
Recyclable and Heterogeneous Catalysts: Using solid-supported catalysts, such as nano-catalysts or polymer-bound catalysts, simplifies product purification and allows for the catalyst to be recovered and reused, aligning with green chemistry principles. thieme-connect.comnih.govthieme-connect.com
These green methodologies, while often developed for pyrazoles in general, provide a valuable framework for developing more sustainable synthetic routes to this compound and its derivatives. nih.gov
| Green Approach | Description | Advantages | Reference |
| Multicomponent Reactions | One-pot synthesis involving multiple reactants. | High efficiency, atom economy, reduced waste. | researchgate.net |
| Aqueous Media | Using water as a solvent. | Environmentally benign, safe, inexpensive. | thieme-connect.comthieme-connect.com |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid reaction rates, higher yields, cleaner reactions. | nih.gov |
| Ultrasound Sonication | Use of ultrasonic waves to promote reactions. | Enhanced reaction rates, operational simplicity. | researchgate.net |
| Heterogeneous Catalysis | Use of solid-phase or recyclable catalysts. | Easy separation, catalyst reusability, waste reduction. | nih.govthieme-connect.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment of a molecule. For 4-Chloro-3-thiophen-2-yl-1H-pyrazole, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
Proton NMR (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) and thiophene (B33073) rings, as well as the N-H proton of the pyrazole.
Pyrazole Protons: The pyrazole ring contains two key protons: the N-H proton and the C5-H proton. The N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.0-14.0 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C5 position (H-5) would likely appear as a singlet in the aromatic region, estimated to be around δ 7.6-7.8 ppm. researchgate.net
Thiophene Protons: The thiophene ring attached at the C3 position of the pyrazole will exhibit a characteristic set of signals for its three protons. These protons are expected to appear as multiplets or distinct doublets and triplets in the aromatic region (δ 7.0-7.8 ppm). Specifically, the proton at the 5'-position of the thiophene ring (H-5') would likely be a doublet of doublets, coupling with both H-3' and H-4'. The H-3' proton would also be a doublet of doublets, while the H-4' proton would appear as a triplet or a doublet of doublets, reflecting their respective couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Pyrazole) | 12.0 - 14.0 | Broad Singlet |
| C5-H (Pyrazole) | 7.6 - 7.8 | Singlet |
| Thiophene Protons | 7.0 - 7.8 | Multiplets |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms.
Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) will have characteristic chemical shifts. The C3 carbon, being attached to the electron-rich thiophene ring, and the C5 carbon would appear in the δ 130-150 ppm range. The C4 carbon, substituted with an electronegative chlorine atom, would have its resonance shifted, typically appearing in the range of δ 105-115 ppm.
Thiophene Carbons: The four carbons of the thiophene ring will also show distinct signals in the aromatic region, generally between δ 120-140 ppm. The carbon atom bonded directly to the pyrazole ring (C2') would be expected at the lower field end of this range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (Pyrazole) | ~145 |
| C4 (Pyrazole) | ~110 |
| C5 (Pyrazole) | ~135 |
| Thiophene Carbons | 120 - 140 |
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to delineate the spin system of the thiophene ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds, confirming the connectivity between the pyrazole and thiophene rings.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
N-H Stretch: A prominent and broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The broadness is indicative of intermolecular hydrogen bonding in the solid state.
C-H Stretch: Aromatic C-H stretching vibrations for both the pyrazole and thiophene rings would appear around 3000-3100 cm⁻¹.
C=C and C=N Stretches: A series of sharp to medium absorption bands between 1400-1600 cm⁻¹ would be characteristic of the C=C and C=N stretching vibrations within the aromatic pyrazole and thiophene rings.
C-Cl Stretch: The vibration corresponding to the C-Cl bond is expected to appear in the fingerprint region, typically between 700-800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3400 (Broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C / C=N Stretch | 1400 - 1600 |
| C-Cl Stretch | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system extending across the pyrazole and thiophene rings in this compound is expected to give rise to distinct absorption bands. Typically, π → π* transitions in such aromatic heterocyclic systems result in strong absorption bands in the 250-300 nm range. The presence of heteroatoms and the chlorine substituent may cause shifts in the absorption maxima (λmax) and influence the intensity of these bands.
Table 4: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₇H₅ClN₂S), the molecular ion peak ([M]⁺) would be a key feature. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, with a peak at m/z corresponding to the molecule with ³⁵Cl and another peak two mass units higher ([M+2]⁺) with an intensity of about one-third of the main peak.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ (³⁵Cl) | 199.99 | Molecular ion |
| [M+2]⁺ (³⁷Cl) | 201.99 | Isotope peak, ~33% intensity of [M]⁺ |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SC-XRD) data, including molecular geometry, intermolecular interactions, or Hirshfeld surface analysis, could be located for the compound this compound.
Structural analyses have been performed on related but distinct molecules, such as 4-chloro-1H-pyrazole and other derivatives containing both pyrazole and thiophene rings with different substitution patterns. However, these findings are not directly applicable to the specific regioisomer and substitution of this compound.
The generation of the detailed subsections below requires experimental data from the successful crystallization and subsequent SC-XRD analysis of the target compound. Without this foundational data, a scientifically accurate discussion is not possible.
Determination of Molecular Geometry and Conformation
Data not available. A detailed analysis of bond lengths, bond angles, and the dihedral angle between the pyrazole and thiophene rings for this compound is contingent upon its crystallographic structure determination.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Data not available. The identification and characterization of intermolecular forces such as hydrogen bonds involving the pyrazole N-H group or potential π-π stacking between the aromatic rings require crystal packing information derived from SC-XRD analysis.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Data not available. A Hirshfeld surface analysis, which provides quantitative insights into the nature and relative contributions of various intermolecular contacts within the crystal lattice, cannot be performed without the crystallographic information file (.cif) for this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations can model the interactions of 4-Chloro-3-thiophen-2-yl-1H-pyrazole with its environment, such as solvent molecules or biological macromolecules. This would involve placing the molecule in a simulation box with other molecules and solving Newton's equations of motion for the system. Such simulations could reveal information about its conformational flexibility, solvation properties, and potential binding modes with biological targets. researchgate.net
Quantum Chemical Parameters and Reactivity Indices
From the outputs of DFT calculations, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).
Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Calculating these indices for this compound would provide a quantitative measure of its stability and reactivity, allowing for comparisons with other related compounds.
While specific data tables and detailed findings for this compound are not available from the conducted searches, the methodologies described above represent the standard computational workflow that would be applied to thoroughly characterize this compound. Future research dedicated to the computational analysis of this specific molecule would be necessary to provide the explicit data for each of the outlined sections.
In Silico Studies for Biological Activity Prediction
In silico methods are crucial in modern drug discovery for the early assessment of a compound's potential as a therapeutic agent. These computational tools can predict how a molecule might interact with biological systems, its likely pharmacokinetic profile, and potential toxicity, thereby saving significant time and resources in the drug development pipeline.
Molecular Docking Simulations with Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
For a molecule like this compound, which belongs to a class of compounds known for a wide range of biological activities, docking studies could be performed against various enzymes and receptors. Pyrazole (B372694) and thiophene (B33073) derivatives have been investigated as inhibitors for targets such as kinases, carbonic anhydrases, and proteins involved in microbial pathways.
A typical molecular docking study for this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a selected target protein. The simulation would predict the binding energy (often in kcal/mol), with lower values suggesting a more favorable interaction. The analysis would also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the thiophene and chloro-substituted rings could engage in hydrophobic and halogen-bonding interactions.
Table 1: Representative Molecular Docking Data for Pyrazole Derivatives Against Potential Targets
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound Binding Energy (kcal/mol) |
| Tyrosine Kinase (e.g., VEGFR-2) | Pyrazole Derivative 1b | -10.09 | Specific amino acids in the active site | Erlotinib: -7.9 |
| Aurora A Kinase | Pyrazole Derivative 1d | -8.57 | Specific amino acids in the active site | N/A |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazole Derivative 2b | -10.35 | Specific amino acids in the active site | N/A |
| Tubulin (Colchicine Binding Site) | Pyrazole-Chalcone 5o | -91.43 (dG bond) | CYS 241, ASN 249, ALA 250 | Colchicine |
Note: The data in this table is derived from studies on various pyrazole derivatives and is presented for illustrative purposes to show typical results from such simulations.
Pharmacokinetic Predictions (e.g., ADME properties for drug-like compounds)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. In silico tools can predict these properties based on the molecule's structure. For this compound, various parameters can be calculated to assess its drug-likeness.
Key predicted ADME properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. High HIA and good Caco-2 permeability suggest good oral absorption.
Distribution: The blood-brain barrier (BBB) permeability and plasma protein binding are estimated. Low BBB penetration is often desired for peripherally acting drugs to avoid central nervous system side effects.
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions.
Excretion: Properties like renal clearance can be estimated.
Many of these predictions are based on established models like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5.
Table 2: Predicted ADME Properties for a Representative Thiophene-Pyrazole Compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | ~200-250 g/mol | < 500 |
| LogP (Lipophilicity) | 2.5 - 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2-3 | ≤ 10 |
| Human Intestinal Absorption | > 90% | > 30% (High) |
| Blood-Brain Barrier Permeability | Low to Medium | Varies by target |
| CYP2D6 Inhibitor | Likely No | No |
| Caco-2 Permeability | High | > 0.90 |
Note: This table presents hypothetical data typical for a compound with the scaffold of this compound, based on general findings for similar heterocyclic compounds.
Toxicity Predictions (e.g., in silico toxicity)
Early prediction of potential toxicity is a critical step in drug development to avoid late-stage failures. In silico toxicology models use a compound's structure to predict various toxicity endpoints.
For this compound, these models could assess:
Mutagenicity: Whether the compound is likely to cause mutations in DNA (e.g., using an Ames test prediction model).
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The risk of liver damage.
Cardiotoxicity: Potential for adverse effects on the heart, such as hERG channel inhibition.
Acute Oral Toxicity: Prediction of the LD50 value.
These predictions are made by comparing the structural features of the query molecule to databases of known toxic compounds.
Table 3: Representative In Silico Toxicity Predictions
| Toxicity Endpoint | Prediction | Confidence |
| AMES Mutagenicity | Non-mutagen | High |
| Carcinogenicity | Non-carcinogen | Moderate |
| Hepatotoxicity | Low risk | Moderate |
| hERG Inhibition | Low risk | Moderate |
| Acute Oral Toxicity (LD50) | Class 4/5 (Slightly toxic) | Moderate |
Note: The data in this table is illustrative and represents typical predictions for a novel heterocyclic compound. Specific predictions for this compound would require dedicated software and analysis.
Non-Linear Optical (NLO) Properties and Photophysical Studies
Organic molecules with extensive π-conjugated systems, often involving donor and acceptor groups, can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. The combination of the electron-rich thiophene ring and the pyrazole moiety could potentially give rise to interesting NLO and photophysical characteristics in this compound.
Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict these properties. Key parameters that would be investigated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial. A smaller energy gap is often associated with higher reactivity and can be indicative of potential NLO activity. The spatial distribution of these orbitals reveals the regions of electron density involved in electronic transitions.
Hyperpolarizability (β): This is a measure of the second-order NLO response. Higher values of the first hyperpolarizability (β) indicate a stronger NLO response.
Absorption Spectra: TD-DFT calculations can predict the electronic absorption spectra (UV-Visible spectra), indicating the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*).
Emission Spectra: The photoluminescent properties, including the emission wavelength, can also be computationally modeled.
For a compound like this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO might be distributed across the pyrazole ring and the chloro substituent, facilitating intramolecular charge transfer upon excitation, which is a key requirement for NLO activity.
Table 4: Representative Calculated Photophysical and NLO Properties for a Pyrazole Derivative
| Parameter | Calculated Value |
| HOMO Energy | -6.5 to -5.5 eV |
| LUMO Energy | -2.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV |
| Maximum Absorption Wavelength (λmax) | 300 - 350 nm |
| First Hyperpolarizability (β) | Varies significantly with substitution |
Note: These values are representative of what might be expected for a substituted pyrazole-thiophene system and are for illustrative purposes.
Reactivity and Mechanistic Studies
Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring
Electrophilic Substitution:
The pyrazole ring is generally susceptible to electrophilic aromatic substitution (SEAr). byjus.comlibretexts.org The position of substitution is highly dependent on the nature of the substituents already present on the ring. In the case of 4-Chloro-3-thiophen-2-yl-1H-pyrazole, the C4 position is blocked by a chlorine atom. Pyrazoles typically undergo electrophilic substitution at the C4 position. mdpi.com When this position is occupied, substitution may occur at other available positions, though potentially under harsher conditions. For N-unsubstituted pyrazoles, electrophilic attack can also occur at the nitrogen atoms.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of pyrazoles can be achieved using a mixture of nitric and sulfuric acids, leading to the formation of nitro-substituted pyrazoles. masterorganicchemistry.comlibretexts.org Halogenation, such as chlorination or bromination, can introduce additional halogen atoms onto the pyrazole ring. mdpi.comresearchgate.net
| Reaction Type | Reagents and Conditions | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 4-Chloro-5-nitro-3-(thiophen-2-yl)-1H-pyrazole |
| Bromination | Br₂ in CH₂Cl₂ or CCl₄ | 4-Chloro-5-bromo-3-(thiophen-2-yl)-1H-pyrazole |
| Chlorination | Cl₂ in CH₂Cl₂ or CCl₄ | 4,5-Dichloro-3-(thiophen-2-yl)-1H-pyrazole |
Nucleophilic Substitution:
The chlorine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyrazole ring itself. Such reactions are common for halopyridines and other electron-deficient halogenated heterocycles. youtube.commdpi.comrsc.org The reaction proceeds through a Meisenheimer-like intermediate. nih.gov
A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, providing a versatile method for the derivatization of the pyrazole core.
| Nucleophile | Reagents and Conditions | Product |
| Amines (R₂NH) | Heat, base (e.g., K₂CO₃) | 4-(Dialkylamino)-3-(thiophen-2-yl)-1H-pyrazole |
| Alkoxides (RO⁻) | NaOR in ROH, heat | 4-Alkoxy-3-(thiophen-2-yl)-1H-pyrazole |
| Thiolates (RS⁻) | NaSR in aprotic solvent | 4-(Alkylthio)-3-(thiophen-2-yl)-1H-pyrazole |
Reactivity of the Thiophene (B33073) Moiety (e.g., Oxidation, Reduction)
The thiophene ring in this compound retains its characteristic reactivity. It can undergo electrophilic substitution, oxidation at the sulfur atom, and reduction of the aromatic ring. nih.govresearchgate.net
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized thiophene derivatives can then participate in cycloaddition reactions. nih.gov
Reduction: The thiophene ring can be reduced to tetrahydrothiophene (B86538) under catalytic hydrogenation conditions, for example, using hydrogen gas with a palladium catalyst.
Cycloaddition Reactions Involving the Pyrazole or Thiophene Units
Both pyrazole and thiophene rings can participate in cycloaddition reactions, although the aromaticity of these rings often requires specific conditions or activation.
Pyrazole Ring: The pyrazole ring can act as a diene or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. nih.govwikipedia.orgresearchgate.netmdpi.comnih.gov 1,3-dipolar cycloadditions are a common method for the synthesis of pyrazole rings themselves and can also be used for further functionalization.
Thiophene Moiety: While thiophene itself is a poor diene in Diels-Alder reactions due to its aromaticity, its reactivity can be enhanced. nih.govmdpi.comyoutube.comaccessscience.com This can be achieved through high pressure, the use of Lewis acid catalysts, or by oxidation of the sulfur atom to a sulfoxide or sulfone, which disrupts the aromaticity and promotes cycloaddition. nih.gov
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira for derivatization)
The chlorine atom at the C4 position of the pyrazole ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C4 of the pyrazole and an aryl or vinyl group from a boronic acid or ester. rhhz.netnih.govrsc.orgresearchgate.netnih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups.
Sonogashira Coupling: The Sonogashira reaction, also palladium-catalyzed and typically co-catalyzed by copper, couples the 4-chloro-pyrazole with a terminal alkyne to form an alkynyl-substituted pyrazole. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov
These coupling reactions provide efficient pathways to a diverse range of derivatives of this compound, enabling the exploration of their potential applications in various fields.
| Coupling Reaction | Reagents and Conditions | Product |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, Cs₂CO₃) | 4-Aryl-3-(thiophen-2-yl)-1H-pyrazole |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-3-(thiophen-2-yl)-1H-pyrazole |
Studies on Reaction Mechanisms
Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of the reactions described above are generally well-understood for the individual heterocyclic systems.
Electrophilic Aromatic Substitution (SEAr): This proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex or arenium ion), followed by deprotonation to restore aromaticity.
Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step process involving the addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group (chloride). nih.gov
Metal-Catalyzed Coupling Reactions: The mechanisms of Suzuki-Miyaura and Sonogashira couplings involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination at the palladium center.
Further computational and experimental studies would be beneficial to elucidate the specific mechanistic nuances for this compound, considering the electronic influence of the combined heterocyclic systems.
Structure Activity Relationship Sar Studies
Role of Thiophen-2-yl Moiety in Biological Interactions
The thiophen-2-yl group at the C-3 position is a critical pharmacophore that significantly contributes to the biological profile of these pyrazole (B372694) derivatives. Thiophene (B33073) is recognized as an electron-rich heterocycle and often serves as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity for biological targets. The sulfur atom within the thiophene ring is capable of forming hydrogen bonds, which can enhance drug-receptor interactions. nih.gov
Numerous studies have highlighted the importance of the thiophene moiety in various classes of bioactive compounds. Thiophene-containing heterocyclic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.org Specifically, in the context of pyrazole derivatives, the combination of a thiophene ring with the pyrazole core has resulted in hybrid molecules with enhanced biological activities. nih.gov For example, thiophene-based N-phenyl pyrazolines have been investigated for their anticancer potential, with molecular docking studies suggesting that the thiophene ring contributes to the binding affinity at the target receptor. japsonline.com The synthesis of various heterocycles attached to a 3-(thiophen-2-yl)pyrazole core has yielded compounds with promising antimicrobial activities. researchgate.net
Effects of Substituents at N-1 of the Pyrazole Ring
The N-1 position of the pyrazole ring is a common site for substitution, and the nature of the substituent at this position can profoundly influence the biological activity. The introduction of different groups at N-1 can alter the molecule's polarity, solubility, and ability to interact with specific biological targets.
In studies of N-phenyl pyrazolines, the N-phenyl substituent has been shown to occupy a hydrophobic region within the binding pocket of target enzymes. japsonline.com The electronic nature of substituents on this N-phenyl ring can also be important. For instance, the presence of electron-withdrawing groups on an N-phenyl substituent has been observed to influence the yield of synthetic reactions, suggesting an impact on the electronic properties of the entire molecule. mdpi.com While not directly on the target scaffold, detailed SAR studies on other pyrazole cores have demonstrated that modifications to the N-1 substituent are a valid strategy for optimizing biological activity.
Impact of Further Derivatization on Activity Profiles
Carboxamide/Carbothioamide Modifications
The introduction of carboxamide or carbothioamide moieties is a well-established strategy for enhancing the biological activity of heterocyclic compounds. These functional groups can act as hydrogen bond donors and acceptors, facilitating stronger interactions with biological targets.
Several studies have demonstrated the potential of pyrazoline-1-carbothioamide and pyrazoline-1-carboxamide derivatives as potent anticancer agents. nih.govacs.org The synthesis and evaluation of pyrazole carbothioamide analogues have also revealed significant antifungal activity. researchgate.net Furthermore, pyridine (B92270) carboxamide and carbothioamide derivatives have been investigated as effective urease inhibitors. mdpi.com These findings suggest that modifying the 4-chloro-3-thiophen-2-yl-1H-pyrazole core with carboxamide or carbothioamide groups is a promising approach for developing novel therapeutic agents.
The following table summarizes the biological activities of some pyrazole derivatives with carboxamide/carbothioamide modifications:
| Compound Type | Modification | Biological Activity | Reference |
| Pyrazoline Analog | Carbothioamide/Carboxamide | Anticancer | nih.govacs.org |
| Pyrazole Analog | Carbothioamide | Antifungal | researchgate.net |
| Pyridine Derivative | Carboxamide/Carbothioamide | Urease Inhibitor | mdpi.com |
Introduction of Other Heterocyclic or Aromatic Systems
Fusing or linking the this compound scaffold with other heterocyclic or aromatic rings can lead to hybrid molecules with enhanced or novel biological activities. This molecular hybridization approach aims to combine the pharmacophoric features of different ring systems to improve potency and selectivity.
A variety of fused and linked pyrazole systems have been synthesized and evaluated. For example, the development of pyrano[2,3-c]pyrazoles, pyrazole-based pyrimido[4,5-d]pyrimidines, and thiazole-tethered indenopyrazoles has been reported. mdpi.com Hybrid molecules incorporating pyrazole, thiazole (B1198619), and pyrimidine (B1678525) rings have also been synthesized. amazonaws.com Furthermore, linking the pyrazole core to other heterocycles such as oxadiazole and acridine (B1665455) has yielded compounds with anti-inflammatory and analgesic properties. nih.gov The combination of pyrazole and triazole rings has also been explored. researchgate.net These examples highlight the versatility of the pyrazole scaffold in creating complex molecules with diverse therapeutic potential.
Ligand-Protein Interaction Analysis from Docking Studies
Molecular docking studies provide valuable insights into the binding modes of this compound derivatives with their biological targets at the molecular level. These computational analyses help to rationalize the observed SAR and guide the design of more potent inhibitors.
Docking studies have been performed on a variety of pyrazole derivatives targeting different proteins. For instance, the docking of pyrazole derivatives into the active site of cyclooxygenase-II (COX-II) has been used to identify potential anti-inflammatory agents. ijper.org Similarly, molecular docking of thiophene-based N-phenyl pyrazolines against the epidermal growth factor receptor (EGFR) has provided insights into their anticancer activity. japsonline.com In these studies, specific interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site are identified. For example, the N-phenyl substituent of N-phenyl pyrazolines was found to interact with a hydrophobic area of the EGFR binding pocket. japsonline.com Docking studies have also been employed to investigate the interactions of pyrazole derivatives with DNA and the enzymes involved in conditions like glaucoma. acs.orgijpbs.com
The following table provides examples of protein targets and key interactions observed in docking studies of pyrazole derivatives:
| Pyrazole Derivative Type | Protein Target | Key Interactions | Reference |
| General Pyrazole Derivatives | Cyclooxygenase-II (COX-II) | Not specified | ijper.org |
| Thiophene-based N-phenyl pyrazolines | Epidermal Growth Factor Receptor (EGFR) | Hydrophobic interactions with Leu694 and Leu820 | japsonline.com |
| General Pyrazole Derivatives | Carbonic Anhydrases (CAs) | Hydrogen bonding | ijpbs.com |
| Pyrazoline Derivatives | DNA | Not specified | acs.org |
Research Applications in Vitro and Conceptual
Antimicrobial Activity Investigations (In Vitro)
The pyrazole (B372694) nucleus, particularly when hybridized with a thiophene (B33073) moiety, is a recognized scaffold in the development of new antimicrobial agents. nih.govnih.gov Derivatives of this core structure have been synthesized and evaluated for their ability to combat various microbial strains, often showing moderate to high activity. ekb.eg
Thiophene-pyrazole hybrids have been assessed for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govekb.eg Studies indicate that these compounds can target different metabolic pathways in bacteria. nih.gov For instance, certain pyrazole derivatives have been identified as potential inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.govekb.eg The antibacterial potency of these compounds is often compared to standard antibiotics like ciprofloxacin. nih.gov
Some pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 3.9 µg/ml. nih.gov In specific studies, pyrazole derivatives incorporating a thiazolin-4-one moiety showed good activity against Gram-negative bacteria with MIC values between 0.43–0.98 μg/mL and against Gram-positive bacteria with MICs of 0.95–0.98 μg/mL. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Thiophene-Pyrazole Derivatives
| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Pyrazole-Thiazole Hybrid | Staphylococcus aureus | MIC/MBC | 1.9/7.8 µg/ml - 3.9/7.8 µg/ml | nih.gov |
| Pyrazole-Thiazole Hybrid | Klebsiella planticola | IC₅₀ | 11.8 µM | nih.gov |
| Pyrazolo-thiazolin-4-one | Gram-Negative Bacteria | MIC | 0.43–0.98 µg/mL | nih.gov |
| Pyrazolo-thiazolin-4-one | Gram-Positive Bacteria | MIC | 0.95–0.98 µg/mL | nih.gov |
| Imidazo-pyridine Pyrazole | Gram-Positive Strains | MBC | <1 µg/ml | nih.gov |
Note: The data represents findings for various thiophene-pyrazole derivatives, not exclusively 4-Chloro-3-thiophen-2-yl-1H-pyrazole.
The antifungal potential of pyrazole derivatives is an active area of research. nih.govresearchgate.net Fluoro-substituted pyrazoles have demonstrated activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov Certain pyrazolo-thiazolin-4-one derivatives have exhibited significant efficacy against Candida albicans, with MIC values as low as 0.43 and 0.45 μg/mL, which is comparable to the standard antifungal drug Ketoconazole (MIC = 0.49 μg/mL). nih.gov The combination of thiophene with pyrazole and thiazole (B1198619) rings can lead to hybrid molecules with enhanced biological activities. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
| Compound Type | Fungal Pathogen | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Pyrazolo-thiazolin-4-one (4a) | Candida albicans | MIC | 0.45 µg/mL | nih.gov |
| Pyrazolo-thiazolin-4-one (5a) | Candida albicans | MIC | 0.43 µg/mL | nih.gov |
| Fluorinated Pyrazole (H9) | Sclerotinia sclerotiorum | % Inhibition | 43.07% | nih.gov |
Note: The data represents findings for various pyrazole derivatives, not exclusively this compound.
Anticancer Activity Studies (In Vitro)
The thienopyrazole scaffold is recognized as a pharmacologically active structure with potential antitumoral activity. mdpi.com Pyrazole derivatives have been investigated for their cytotoxic effects against a wide range of human cancer cell lines. tandfonline.comnih.govnih.gov
In vitro studies have demonstrated the antiproliferative activity of thiophene-pyrazole compounds against multiple cancer cell lines. For example, a series of bis-chalcones incorporating a 3-(thiophen-2-yl)pyrazole structure were evaluated against epidermoid carcinoma (A431), lung adenocarcinoma (A549), and prostate cancer (PC3) cell lines. tandfonline.com One promising compound from this series showed an IC₅₀ value of 48.7 µg/mL against A431 cells and 74.2 µg/mL against A549 cells. tandfonline.com
Another study focused on novel [3-(thiophen-2-yl)pyrazol-4-yl]chalcones, with one derivative emerging as particularly potent. d-nb.infonih.gov This compound exhibited an IC₅₀ of 26.6 µg/ml against hepatocellular carcinoma (HepG2) and 27.7 µg/ml against A549 lung carcinoma cells, comparable to the reference drug doxorubicin. nih.govresearchgate.net Furthermore, a unique thieno[2,3-c]pyrazole derivative, Tpz-1, consistently induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) across a panel of 17 human cancer cell lines. mdpi.com
Table 3: In Vitro Cytotoxicity of Selected Thiophene-Pyrazole Derivatives
| Compound Type | Cancer Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Bis-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)Chalcone | A431 (Epidermoid Carcinoma) | IC₅₀ | 48.7 µg/mL | tandfonline.com |
| Bis-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)Chalcone | A549 (Lung Adenocarcinoma) | IC₅₀ | 74.2 µg/mL | tandfonline.com |
| [3-(thiophen-2-yl)pyrazol-4-yl]Chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 26.6 µg/mL | nih.govresearchgate.net |
| [3-(thiophen-2-yl)pyrazol-4-yl]Chalcone (7g) | A549 (Lung Carcinoma) | IC₅₀ | 27.7 µg/mL | nih.govresearchgate.net |
The anticancer effects of thiophene-pyrazole derivatives are attributed to several mechanisms of action. One identified mechanism is the interference with cell cycle progression. mdpi.com Studies on the derivative Tpz-1 revealed that it disrupted microtubules and mitotic spindle formation, leading to cell death. mdpi.com
Furthermore, these compounds can modulate key signaling pathways involved in cancer cell survival and proliferation. Tpz-1 was found to reduce the phosphorylation of kinases such as p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases. mdpi.com Other research on a potent [3-(thiophen-2-yl)pyrazol-4-yl]chalcone indicated that it could induce DNA damage and fragmentation in lung and liver cancer cells. nih.govresearchgate.net This was accompanied by significant changes in the expression of genes related to cancer cell metabolism and proliferation, such as AMY2A, FOXG1, PKM, and PSPH. researchgate.net
Enzyme Inhibition Studies (In Vitro)
The ability of pyrazole-based compounds to inhibit specific enzymes is a key aspect of their therapeutic potential. nih.govnih.gov In the context of antibacterial activity, pyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. nih.govekb.eg
In anticancer research, kinase inhibition is a prominent mechanism. mdpi.com The thienopyrazole derivative Tpz-1 demonstrated a complex pattern of kinase modulation, inhibiting the phosphorylation of pro-survival kinases like Akt and STAT3 while activating others. mdpi.com Another pyrazole derivative showed potent xanthine (B1682287) oxidase inhibitory activity (IC₅₀ of 0.83 μM), which was linked to its anticancer effects against human colon cancer cells. nih.gov Molecular docking studies have also been employed to predict the binding affinities and interaction modes of these compounds with various enzymes, helping to elucidate their inhibitory mechanisms. nih.govnih.gov
Table 4: Enzyme Inhibition by Selected Pyrazole Derivatives
| Compound Type | Target Enzyme/Process | Biological Context | Measurement | Result | Reference |
|---|---|---|---|---|---|
| Pyrazole Derivatives | DNA Gyrase / Topoisomerase IV | Antibacterial | - | Inhibition Predicted/Observed | nih.govekb.eg |
| Thieno[2,3-c]pyrazole (Tpz-1) | Phosphorylation of p38, CREB, Akt, STAT3 | Anticancer | - | Reduction Observed | mdpi.com |
| Pyrazole Derivative | Xanthine Oxidase | Anticancer | IC₅₀ | 0.83 µM | nih.gov |
Antioxidant Activity Assessments (In Vitro)
The antioxidant potential of pyrazole derivatives, particularly those incorporating a thiophene ring, has been a subject of considerable investigation. While direct in vitro antioxidant data for this compound is not extensively documented, studies on analogous thienyl-pyrazole structures provide a strong conceptual basis for its potential activity. The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. rsc.orgnih.gov
Research on a series of novel thienyl-pyrazoles has demonstrated significant radical scavenging properties. nih.gov For instance, certain derivatives have shown excellent activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, with IC50 values comparable to or even better than standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov The presence of both the electron-rich thiophene ring and the pyrazole core is believed to contribute to this activity. rsc.orgnih.gov The chloro-substituent on the pyrazole ring of this compound could further modulate this activity through its electronic effects.
A study on thiophene-appended pyrazole analogues also highlighted their potential as radical scavenging agents. researchgate.net Molecular docking studies on some thienyl-pyrazoles suggest that they can interact with enzymes like catalase through π-π stacking, indicating a mechanism for their antioxidant effects. nih.gov
Table 1: In Vitro Antioxidant Activity of Representative Thienyl-Pyrazole Derivatives nih.gov
| Compound | DPPH Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
|---|---|---|
| Thienyl-Pyrazole Derivative 1 | 0.245 ± 0.01 | 0.905 ± 0.01 |
| Thienyl-Pyrazole Derivative 2 | 0.284 ± 0.02 | 0.892 ± 0.01 |
| Ascorbic Acid (Standard) | 0.483 ± 0.01 | - |
This table presents data for structurally related compounds to illustrate the potential antioxidant efficacy.
Antidepressant Activity Evaluations (In Vitro Models)
The pyrazole and pyrazoline scaffolds are recognized pharmacophores in the development of central nervous system active agents, including antidepressants. nih.govmdpi.com The mechanism of action for many pyrazoline-based antidepressants is linked to the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. nih.govchula.ac.th
While direct in vitro antidepressant studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, a study on pyrazoline analogs identified that compounds bearing a 4-chlorophenyl group, such as 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, demonstrated significant antidepressant efficacy in in vivo models like the forced swim test (FST) and tail suspension test (TST). chula.ac.th These tests are widely used in preclinical screenings to predict antidepressant activity. researchgate.net The presence of an electron-withdrawing group like chlorine on the phenyl ring was suggested to be beneficial for the activity. chula.ac.th
Conceptually, the 4-chloro substituent and the thiophene moiety in this compound could influence its binding affinity to biological targets relevant to depression, such as MAO-A. The thiophene ring, being a bioisostere of the phenyl ring, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. orientjchem.org
Optoelectronic and Photophysical Applications (Conceptual)
The conjugation of pyrazole and thiophene rings suggests that this compound could possess interesting optoelectronic and photophysical properties. Thiophene-based conjugated materials are well-known for their applications in organic electronics due to their excellent charge transport properties. rsc.org
Fluorescence Properties
Pyrazole derivatives have been investigated as fluorescent probes. nih.gov The fluorescence in such molecules often arises from intramolecular charge transfer (ICT) between an electron-donating part and an electron-accepting part of the molecule. nih.gov In this compound, the electron-rich thiophene ring could act as a donor, while the pyrazole ring, particularly with the electron-withdrawing chloro group, could function as an acceptor. This donor-acceptor architecture is a common design strategy for fluorescent molecules.
Computational studies on related pyrazole-thiophene systems have been used to understand their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting their photophysical properties. mdpi.com
Photochromic Behavior
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property observed in some pyrazole derivatives. rsc.orgscientific.net Pyrazolone derivatives containing a thiophene ring have been shown to exhibit reversible photochromic behavior, which is attributed to an enol-keto isomerization reaction upon irradiation with UV light. rsc.org Similarly, diarylethenes incorporating both pyrazole and benzothiophene (B83047) moieties have demonstrated remarkable photochromism. scientific.net
Conceptually, the π-conjugated system of this compound might be engineered to exhibit photochromic properties, potentially through the introduction of other photo-responsive groups or by exploiting isomerization possibilities within the heterocyclic framework.
Potential in Organic Electronics and Conductive Polymers
Thiophene-based conjugated polymers are cornerstone materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgmdpi.com The electronic properties of these polymers can be tuned by modifying the monomer unit. Incorporating a this compound moiety as a building block in a polymer chain could lead to new conductive materials with unique properties. The pyrazole unit could influence the polymer's solubility, morphology, and electronic energy levels, while the thiophene part would facilitate charge transport along the polymer backbone. The chloro-substituent could further fine-tune the electronic characteristics and intermolecular packing.
Coordination Chemistry and Metal Complexation
Pyrazole and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the nitrogen atoms of the pyrazole ring. nih.govnih.gov The resulting metal complexes have diverse applications, for instance, as catalysts and in materials science.
The this compound molecule offers multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring. It can act as a monodentate, bidentate, or bridging ligand. The presence of the chloro-substituent can influence the electron density on the pyrazole ring, thereby affecting its coordination ability and the stability of the resulting metal complexes.
Studies on cadmium complexes with 4-chloro-terpyridine have demonstrated that the chloro-substituent does not hinder the coordination of the heterocyclic ligand to the metal center and can influence the final structure, leading to the formation of discrete dimers or one-dimensional polymers. ias.ac.in Similarly, it is conceivable that this compound could form a variety of coordination complexes with different transition metals, potentially leading to materials with interesting magnetic, optical, or catalytic properties.
Applications in Agrochemical Research
The exploration of pyrazole-containing compounds in agrochemical research is a significant and ongoing endeavor, with numerous derivatives being investigated for their potential as fungicides, herbicides, and insecticides. nih.govresearchgate.net The core structure of pyrazole is a key pharmacophore in the design of various agrochemicals. nih.gov While direct and detailed research findings on the specific agrochemical applications of this compound are not extensively documented in publicly available literature, the conceptual framework based on related structures provides a strong basis for its potential utility in this field. The presence of both a pyrazole ring and a thiophene moiety, along with halogen substitution, suggests that this compound could be a candidate for various agrochemical activities.
Conceptually, the fungicidal potential of pyrazole derivatives is well-established. nih.govnih.gov Research into chloro-containing 1-aryl-3-oxypyrazoles has demonstrated their efficacy against various fungal pathogens. nih.gov For instance, certain novel chloro-containing 1-aryl-3-oxypyrazoles have shown excellent in vitro fungicidal activity against Rhizoctonia solani. nih.gov Similarly, derivatives of pyrazole containing a thiophene ring have been synthesized and evaluated for their antifungal properties, with some showing considerable activity against phytopathogens such as B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, and F. graminearum. nih.gov A closely related compound, 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde, has also been synthesized and investigated for its antifungal activity. jocpr.com
In the realm of herbicidal research, substituted pyrazole derivatives have shown promise. mdpi.commdpi.comnih.govnih.gov Studies on substituted pyrazole isothiocyanates revealed good herbicidal activities against weeds like Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. mdpi.comnih.gov The structural components of this compound align with features known to contribute to herbicidal effects in other pyrazole compounds.
The insecticidal applications of pyrazole derivatives are also a significant area of research. researchgate.netmdpi.com Various pyrazole-based compounds have been reported to possess insecticidal activities against a range of pests. researchgate.net The introduction of a pyridylpyrazole moiety into other chemical structures has led to the discovery of compounds with potent insecticidal properties. mdpi.com
While specific data tables for the fungicidal, herbicidal, or insecticidal activity of this compound are not available in the reviewed literature, the consistent bioactivity of structurally similar compounds underscores its potential as a lead structure in the development of new agrochemicals. Further empirical studies and screening would be necessary to fully elucidate and quantify its specific applications in agrochemical research.
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies
The synthesis of functionalized pyrazoles is a well-established field, with numerous methodologies available for the construction of the pyrazole (B372694) ring. nih.gov A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For the specific synthesis of 4-chloro-3-(thiophen-2-yl)-1H-pyrazole, a potential route could involve the chlorination of a pre-formed 3-(thiophen-2-yl)-1H-pyrazole. A general method for the synthesis of 4-chloropyrazole derivatives has been described, which involves the reaction of a pyrazole derivative with thionyl chloride in the presence of a catalyst. google.com
Future research in this area should focus on developing more efficient, regioselective, and environmentally benign synthetic routes. This could include:
One-pot multicomponent reactions: These reactions, which combine multiple starting materials in a single step to form a complex product, offer advantages in terms of atom economy and reduced waste. mdpi.comnih.gov The development of a one-pot synthesis for 4-Chloro-3-thiophen-2-yl-1H-pyrazole from simple, readily available precursors would be a significant advancement.
Catalytic C-H activation/functionalization: Direct functionalization of the C-H bonds of the pyrazole or thiophene (B33073) ring would provide a more direct and efficient route to the target molecule and its derivatives, avoiding the need for pre-functionalized starting materials.
Flow chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes. Exploring the synthesis of this compound using flow chemistry could lead to more efficient and reproducible production.
Electrochemical synthesis: Electrosynthesis offers a green alternative to traditional chemical methods for chlorination. The electrochlorination of pyrazoles on a platinum anode in aqueous NaCl solutions has been demonstrated as a viable method for producing 4-chloro-substituted pyrazoles. researchgate.net
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological and material properties, thereby guiding experimental efforts. rsc.orgresearchgate.net Future computational research should focus on:
Density Functional Theory (DFT) calculations: DFT can be employed to predict the optimized geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic characteristics of the molecule. mdpi.com This information is crucial for understanding its reactivity and potential applications in areas like nonlinear optics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies: By building computational models that correlate the structural features of a series of related compounds with their biological activity, QSAR can be used to predict the potential therapeutic applications of this compound and to design more potent derivatives.
Molecular docking simulations: These simulations can predict the binding affinity and mode of interaction of the molecule with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic targets and understanding its mechanism of action. rsc.org
Molecular Dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment over time, which is crucial for understanding its stability and function in biological systems or materials.
Exploration of New Biological Targets and Mechanisms of Action
The pyrazole and thiophene moieties are present in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. orientjchem.orgmdpi.comnih.govnih.gov The combination of these two heterocyclic rings in this compound suggests that it may also possess interesting pharmacological properties. Future research should aim to:
Broad-spectrum biological screening: The compound should be screened against a diverse panel of biological targets to identify potential therapeutic applications. This could include assays for anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory activity. orientjchem.org
Target identification and validation: If the compound shows significant biological activity, the next step would be to identify its specific molecular target(s). This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches like inverse docking.
Mechanism of action studies: Once a target is identified, detailed studies should be conducted to elucidate the precise mechanism by which the compound exerts its biological effect. This could involve enzymatic assays, cell-based assays, and in vivo studies in animal models.
Investigation of synergistic effects: The combination of the pyrazole and thiophene rings may lead to synergistic or unique biological activities that are not observed with either ring system alone. nih.gov
Design and Synthesis of Derivatives for Specific Applications
The structure of this compound offers several positions that can be readily modified to create a library of derivatives with tailored properties. The pyrazole ring, for instance, is amenable to substitution at the N1 position. nih.gov The design and synthesis of such derivatives could lead to compounds with enhanced biological activity, improved pharmacokinetic properties, or novel material characteristics. Future work in this area should involve:
Structure-Activity Relationship (SAR) studies: A systematic modification of the substituents on both the pyrazole and thiophene rings, followed by biological evaluation, will help to establish clear SARs. This knowledge will be crucial for the rational design of more potent and selective compounds.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved biological activity or reduced toxicity. For example, the chlorine atom could be replaced with other halogens or a trifluoromethyl group.
Synthesis of prodrugs: To improve the delivery or bioavailability of the parent compound, prodrugs can be designed that are converted to the active form in vivo.
Investigation of Material Science Applications (e.g., self-assembly, smart materials)
The planar, aromatic nature of both the pyrazole and thiophene rings suggests that this compound and its derivatives could have interesting applications in material science. The presence of nitrogen and sulfur heteroatoms can facilitate coordination to metal ions and participation in hydrogen bonding, which are key interactions for the formation of supramolecular structures. Future research directions include:
Crystal engineering and self-assembly: The ability of the molecule to form well-defined crystalline structures through intermolecular interactions like hydrogen bonding and π-π stacking should be investigated. nih.gov This could lead to the development of new materials with interesting optical or electronic properties.
Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Organic electronics: Thiophene-containing molecules are widely used in organic electronics due to their excellent charge transport properties. The combination with the electron-withdrawing pyrazole ring could lead to materials with tunable electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Smart materials: Derivatives of this compound could be designed to respond to external stimuli such as light, heat, or pH, leading to the development of smart materials for applications in sensors, actuators, and drug delivery systems.
Overcoming Research Limitations and Data Gaps
A significant challenge in the study of this compound is the current lack of specific data on its properties and activities. Most of the available information is extrapolated from studies on related pyrazole and thiophene derivatives. To advance the field, the following limitations and data gaps need to be addressed:
Lack of fundamental characterization: Detailed experimental data on the physicochemical properties of the compound, such as its solubility, stability, and crystal structure, are needed. The crystal structure of the parent compound, 4-chloro-1H-pyrazole, has been determined at low temperature, providing a basis for comparison. nih.gov
Limited biological data: There is a pressing need for comprehensive in vitro and in vivo studies to evaluate the biological activity of this specific compound.
Absence of toxicological data: Before any potential therapeutic applications can be considered, a thorough toxicological assessment is required to determine its safety profile.
Scarcity of material science studies: The potential of this compound in material science remains largely unexplored, and dedicated studies are needed to investigate its properties in this area.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of substitution (e.g., pyrazole C-3 vs. C-5 positions) and thiophene ring proton environments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .
- Elemental Analysis : Validate purity (>95%) .
Advanced Research Question
- Crystallization : Use slow evaporation in solvents like dichloromethane/hexane to obtain single crystals .
- SHELX Refinement :
Example Crystallographic Data (Adapted from ):
- Space group: P2₁/c
- Unit cell: a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å
- Dihedral angle between pyrazole and thiophene: 12.5° (indicating near-planarity)
What strategies mitigate solvent-induced side reactions during functionalization of this compound?
Advanced Research Question
- Solvent Screening : Test aprotic vs. protic solvents for electrophilic substitutions (e.g., nitration, sulfonation). DCM minimizes hydrolysis of Cl substituents compared to THF .
- Additives : Use molecular sieves to scavenge water in moisture-sensitive reactions .
Case Study : Nitration in HNO₃/H₂SO₄ yields 4-nitro derivatives, but competing oxidation of thiophene occurs in >40% H₂SO₄. Optimize acid concentration (20–30%) to suppress degradation .
How can researchers evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition Assays :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) against targets like COX-2 or kinases .
- Cellular Assays :
- MTT Assay : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) .
- Flow Cytometry : Assess apoptosis induction via Annexin V/PI staining .
Data Interpretation : Correlate electron-withdrawing substituents (e.g., Cl) with enhanced bioactivity due to improved target binding .
How should researchers address contradictions between spectroscopic data and computational modeling results?
Advanced Research Question
- Validation Workflow :
- Case Study : A 10° deviation in calculated vs. observed dihedral angles may indicate crystal packing effects not modeled in gas-phase DFT .
What computational tools are recommended for studying intermolecular interactions in pyrazole-thiophene crystals?
Advanced Research Question
- Mercury CSD Materials Module :
- MOLE Online : Analyze pore structures for potential MOF or co-crystal applications .
What mechanistic insights guide the design of this compound-based inhibitors?
Advanced Research Question
- Docking Studies (AutoDock Vina) :
- SAR Analysis :
- Methylation at pyrazole N-1 reduces metabolic instability but may sterically hinder target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
